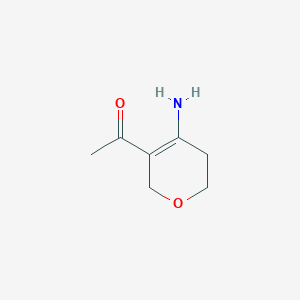
1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone is a chemical compound that features a pyran ring, which is a six-membered oxygen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method includes the use of molecular iodine as a catalyst for the practical and mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as molecular iodine or transition metals can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a pyran ring structure, used in various organic synthesis reactions.
Uniqueness
This detailed article provides a comprehensive overview of 1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
1-(4-amino-3,6-dihydro-2H-pyran-5-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c1-5(9)6-4-10-3-2-7(6)8/h2-4,8H2,1H3 |
InChIキー |
ULCGTCSMQCHAHG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(CCOC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
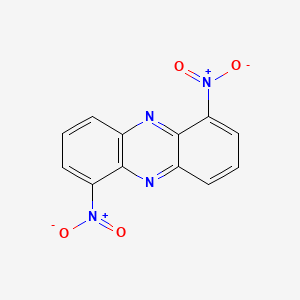
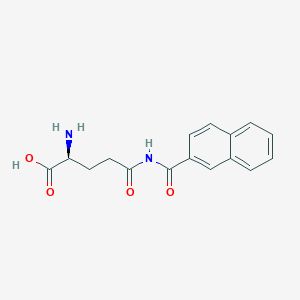
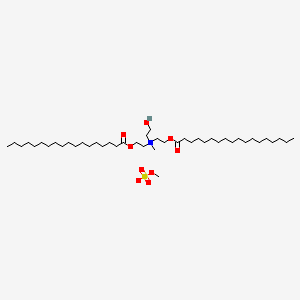

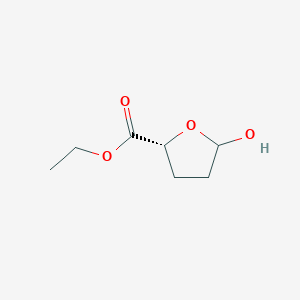
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
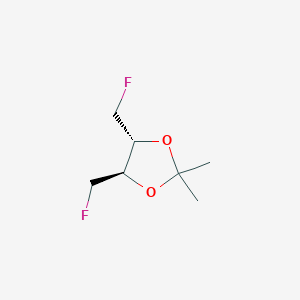

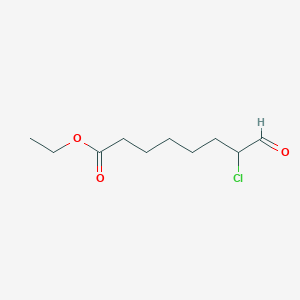
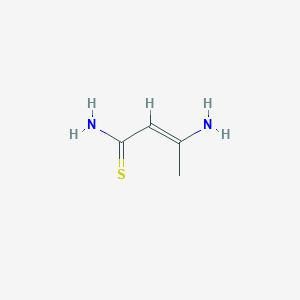
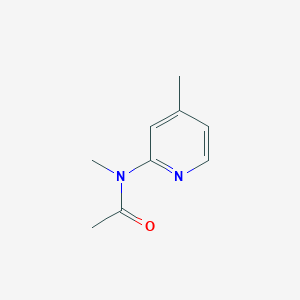
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

